4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-
Overview
Description
4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)- is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-” is Phosphodiesterase10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound exhibits significant inhibitory activity against PDE10A . The modelling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 . These interactions inhibit the activity of PDE10A, leading to changes in the cellular functions.
Biochemical Pathways
The inhibition of PDE10A affects the cyclic nucleotide signaling pathways. PDE10A is involved in the regulation of cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission .
Result of Action
The inhibition of PDE10A by the compound could potentially lead to the treatment of several neurodegenerative disorders .
Properties
IUPAC Name |
10-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-4-10-24-21(26)19-16-6-5-7-18(16)28-20(19)23-22(24)27-12-17(25)15-9-8-13(2)14(3)11-15/h4,8-9,11H,1,5-7,10,12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVIPNSOOVYEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103176 | |
Record name | 2-[[2-(3,4-Dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727689-57-8 | |
Record name | 2-[[2-(3,4-Dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727689-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(3,4-Dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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